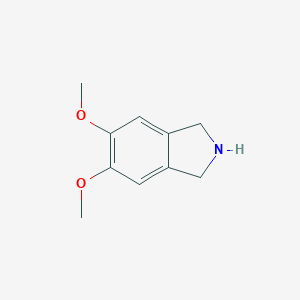

5,6-Dimethoxyisoindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethoxy-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-12-9-3-7-5-11-6-8(7)4-10(9)13-2/h3-4,11H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMIINIMCTOCKNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CNCC2=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602167 | |

| Record name | 5,6-Dimethoxy-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114041-16-6 | |

| Record name | 5,6-Dimethoxy-2,3-dihydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5,6 Dimethoxyisoindoline

Retrosynthetic Analysis of 5,6-Dimethoxyisoindoline

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available precursors. For this compound, the primary disconnections are the carbon-nitrogen bonds of the pyrrolidine (B122466) ring.

A logical retrosynthetic pathway for this compound begins by disconnecting the two C-N bonds. This leads back to a 1,2-bis(halomethyl)-4,5-dimethoxybenzene derivative and a primary amine or ammonia (B1221849) as the nitrogen source. This approach is a direct construction of the heterocyclic ring.

Alternatively, a more common and practical approach involves functional group interconversion (FGI). The isoindoline (B1297411) can be seen as the reduced form of an isoindolinone or a phthalimide (B116566).

Via Phthalimide: A primary disconnection leads to N-substituted-4,5-dimethoxyphthalimide. This intermediate is readily accessible from 4,5-dimethoxyphthalic acid or its anhydride (B1165640) and a primary amine. The phthalimide can then be reduced to the isoindoline.

Via Isoindolinone: Another FGI approach considers 5,6-dimethoxyisoindolin-1-one (B1590327) as the immediate precursor. The isoindolinone itself can be synthesized from a suitably substituted benzoic acid derivative.

These disconnections point toward starting materials like 3,4-dimethoxytoluene (B46254) or veratrole, which can be elaborated to form the necessary ortho-disubstituted benzene (B151609) ring required for cyclization.

Classical Synthetic Routes to Isoindoline Systems

Classical methods for constructing the isoindoline core have been well-established for decades. These routes typically involve the formation of a precursor like a phthalimide or phthalonitrile, followed by reduction.

One of the most common classical strategies involves the stepwise reduction of N-substituted phthalimides. mdpi.com The synthesis begins with the condensation of a phthalic anhydride with a primary amine to form the corresponding phthalimide. This stable intermediate is then subjected to a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), to reduce both carbonyl groups and yield the desired isoindoline. mdpi.com Another approach is the reductive cyclization of 2-(cyanomethyl)benzonitriles.

Adaptations for this compound Synthesis

To synthesize the target compound, this compound, these classical methods are adapted by starting with appropriately substituted precursors. The most direct precursor is 4,5-dimethoxyphthalic acid or its corresponding anhydride.

A typical synthetic sequence would be:

Imide Formation: 4,5-dimethoxyphthalic anhydride is condensed with a primary amine. To facilitate removal, a benzylamine (B48309) is often used, which can be cleaved later via hydrogenolysis. This reaction yields N-benzyl-4,5-dimethoxyphthalimide.

Reduction: The resulting phthalimide is then reduced. Chemical reduction using LiAlH₄ in an anhydrous ether solvent like THF is effective. Alternatively, catalytic hydrogenation over a noble metal catalyst can be employed, which offers milder conditions and may simultaneously cleave the N-benzyl protecting group.

| Method | Starting Material | Key Reagents | Intermediate | Final Product |

| Phthalimide Reduction | 4,5-Dimethoxyphthalic Anhydride, Benzylamine | 1. Heat or acid catalyst 2. LiAlH₄ or H₂/Pd | N-Benzyl-4,5-dimethoxyphthalimide | This compound |

| Gabriel Synthesis Analogue | 1,2-bis(bromomethyl)-4,5-dimethoxybenzene, Primary Amine | Base | N-Substituted-5,6-dimethoxyisoindoline | This compound |

Modern Catalytic Approaches for Isoindoline Ring Formation

Contemporary organic synthesis has seen the development of powerful catalytic methods for the construction of heterocyclic rings, offering greater efficiency and functional group tolerance compared to classical routes. beilstein-journals.org These often involve transition-metal-catalyzed reactions that can form the isoindoline skeleton in a single step or through a cascade sequence. nih.gov

Palladium-catalyzed reactions, for instance, have been used to construct isoindoline scaffolds through processes like cyclocarbonylative Sonogashira coupling. researchgate.net These methods provide access to a wide range of substituted isoindolines.

Rhodium-Catalyzed Cascade Reactions for 1H-Isoindole Motifs

Rhodium catalysts are particularly effective in promoting cascade reactions that can rapidly build molecular complexity. nih.gov For instance, Rh(II)-catalyzed reactions involving α-diazo-β-ketoesters can initiate C-H or O-H insertion cascades that ultimately form fused ring systems, including those containing the isoindoline core. nih.gov While not a direct synthesis of the simple isoindoline, these methods are powerful for creating complex, functionalized derivatives from linear precursors in a highly efficient manner. nih.gov

Nitrile Trifunctionalization Strategies

More recent strategies have utilized the nitrile group as a linchpin for building the heterocyclic ring. In one such approach, an appropriately substituted ortho-alkynylbenzonitrile can be transformed into an isoindolinone. researchgate.net The reaction proceeds through an in situ conversion of the nitrile moiety into an amide, which then undergoes an intramolecular cyclization (annulation) to form the C-N bond, completing the isoindolinone ring. researchgate.net Subsequent reduction of the carbonyl group would yield the isoindoline. Another strategy involves the hydrogenation and subsequent lactam formation of a nitrile to give an isoindolinone, which can be further reduced. beilstein-journals.org

| Catalytic Approach | Catalyst/Reagent | Reaction Type | Key Feature |

| Rhodium-Catalyzed Cascade | Rh₂(OAc)₄ | C-H/O-H Insertion | Rapid construction of complex fused systems. nih.gov |

| Nitrile Annulation | KOtBu (Base) | Intramolecular Cyclization | In situ amide formation from a nitrile followed by ring closure. researchgate.net |

| Hydrogenation/Lactamation | H₂/Catalyst | Reductive Cyclization | Conversion of a nitrile to an isoindolinone precursor. beilstein-journals.org |

Stereoselective Synthesis of this compound and its Chiral Derivatives

The parent this compound molecule is achiral. Therefore, stereoselective synthesis becomes relevant when producing chiral derivatives, typically those bearing substituents at the C1 or C3 positions of the isoindoline ring.

Enantioselective synthesis of such derivatives can be achieved through several strategies:

Chiral Pool Synthesis: Starting with an enantiomerically pure precursor that contains the required stereocenter.

Asymmetric Catalysis: Employing a chiral catalyst to control the stereochemical outcome of a key ring-forming or functionalization step.

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemistry of a reaction, followed by its removal.

For example, a Lewis acid-induced domino epoxide-opening/rearrangement/cyclization cascade has been used in the enantioselective total synthesis of natural products containing a substituted isoindolinone core. beilstein-journals.org This demonstrates that complex, stereochemically defined isoindoline derivatives can be constructed with high precision using modern synthetic methods. beilstein-journals.org

Green Chemistry Principles in this compound Synthesis

While a specific green synthesis for this compound has not been reported, the principles of green chemistry can be applied to its hypothetical synthesis. The core tenets of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this would involve:

Atom Economy: Designing a synthesis where the maximum number of atoms from the reactants are incorporated into the final product, minimizing waste.

Use of Safer Solvents and Reagents: Selecting solvents and other chemicals that are less hazardous to human health and the environment. For instance, replacing chlorinated solvents with greener alternatives like ethanol, water, or supercritical fluids.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. Biocatalysts, such as enzymes, could offer highly selective and environmentally benign routes.

Renewable Feedstocks: Utilizing starting materials derived from renewable resources rather than petrochemicals.

Optimization of Reaction Conditions for Yield and Purity of this compound

The optimization of reaction conditions is a critical step in any chemical synthesis to maximize the yield and purity of the desired product. For the synthesis of this compound, a systematic approach would be necessary.

A hypothetical optimization process would involve the screening of various reaction parameters. This can be presented in a structured manner, as shown in the interactive table below, which illustrates how different factors could be varied to find the optimal conditions.

Table 1: Hypothetical Parameters for Optimization of this compound Synthesis

| Parameter | Variation 1 | Variation 2 | Variation 3 | Variation 4 |

| Catalyst | Palladium on Carbon (Pd/C) | Platinum(IV) Oxide (PtO₂) | Raney Nickel (Ra-Ni) | Rhodium on Alumina (Rh/Al₂O₃) |

| Solvent | Methanol (B129727) | Ethanol | Tetrahydrofuran (THF) | Dichloromethane (DCM) |

| Temperature (°C) | 25 (Room Temp) | 50 | 75 | 100 (Reflux) |

| Pressure (atm) | 1 | 5 | 10 | 20 |

| Reaction Time (h) | 6 | 12 | 24 | 48 |

Detailed research findings would be generated by systematically altering these parameters and analyzing the resulting product mixture for yield and purity, typically using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. For example, an initial experiment might use Pd/C in methanol at room temperature and atmospheric pressure for 24 hours. Subsequent experiments would then vary one parameter at a time to determine its effect on the reaction outcome. The goal is to identify the combination of conditions that provides the highest yield of this compound with the fewest impurities.

Advanced Chemical Reactivity and Transformation of 5,6 Dimethoxyisoindoline

Elucidation of Reaction Mechanisms

The reaction mechanisms involving 5,6-dimethoxyisoindoline are governed by the fundamental principles of organic chemistry, particularly concerning nucleophilic and electrophilic reactions. The isoindoline (B1297411) core possesses two primary sites of reactivity: the nitrogen atom of the pyrrolidine (B122466) ring and the aromatic benzene (B151609) ring.

The nitrogen atom, being a secondary amine, is nucleophilic and readily participates in reactions with electrophiles. The lone pair of electrons on the nitrogen is available for bond formation, leading to a variety of N-functionalized derivatives. The mechanism of these reactions typically involves the nucleophilic attack of the nitrogen on an electrophilic carbon or acyl group.

The aromatic ring is activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating methoxy (B1213986) groups. wikipedia.orgscielo.org.mx These groups increase the electron density of the benzene ring, particularly at the ortho and para positions relative to themselves. wikipedia.org The general mechanism for SEAr involves the attack of the π-electron system of the aromatic ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. wikipedia.orgmasterorganicchemistry.com Subsequent deprotonation re-establishes aromaticity, resulting in a substituted product. wikipedia.org For this compound, electrophilic attack is predicted to occur at the C4 and C7 positions, which are ortho to one of the methoxy groups and not sterically hindered by the fused pyrrolidine ring.

Oxidation and reduction reactions of the this compound core are also of interest. Oxidation can potentially lead to the formation of quinone-like structures, particularly under strong oxidizing conditions, by targeting the electron-rich aromatic ring. Conversely, reduction of the aromatic system is less common under standard conditions due to its inherent stability. The general principles of oxidation involve the loss of electrons, often facilitated by oxidizing agents, while reduction involves the gain of electrons, typically with reducing agents. preparatorychemistry.comyoutube.comyoutube.com

Derivatization Strategies and Functionalization of the Isoindoline Core

The derivatization of this compound is a key strategy for modulating its physicochemical and pharmacological properties. Functionalization can be achieved at the nitrogen atom, the aromatic ring, and the aliphatic positions of the pyrrolidine ring.

N-alkylation and N-acylation are fundamental transformations for modifying the isoindoline core. These reactions introduce alkyl or acyl groups onto the nitrogen atom, altering the steric and electronic properties of the molecule.

N-Alkylation involves the reaction of this compound with an alkyl halide or a similar electrophile. The reaction typically proceeds via an SN2 mechanism, where the nitrogen atom acts as the nucleophile. The choice of base and solvent is crucial for the success of these reactions, with common systems including potassium carbonate or cesium carbonate in polar aprotic solvents like DMF or NMP.

N-Acylation is achieved by reacting the isoindoline with an acylating agent such as an acyl chloride or anhydride (B1165640). derpharmachemica.comsemanticscholar.org This reaction is generally highly efficient and leads to the formation of a stable amide bond. The use of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) is often employed to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. derpharmachemica.com

Table 1: N-Alkylation and N-Acylation Reactions of Isoindoline Derivatives

| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, NMP) | N-Alkylisoindoline |

| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Triethylamine, Pyridine) | N-Acylisoindoline |

Functionalization of the aromatic and aliphatic C-H bonds of the this compound core presents a more challenging yet valuable approach for structural diversification.

Aromatic Functionalization: The electron-rich nature of the benzene ring facilitates electrophilic aromatic substitution reactions. Halogenation, nitration, and Friedel-Crafts reactions are plausible transformations, with substitution expected to occur at the C4 and C7 positions. The regioselectivity is dictated by the directing effects of the methoxy groups and the fused ring system. Modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, could also be employed if the aromatic ring is first functionalized with a halide or triflate.

Aliphatic Functionalization: Direct C-H functionalization of the aliphatic positions of the pyrrolidine ring is a developing area of research. nih.govmdpi.com These reactions often require transition metal catalysis to achieve selective activation of the C-H bonds. Such strategies could allow for the introduction of new substituents at the carbon atoms adjacent to the nitrogen, further expanding the chemical space of accessible derivatives.

The introduction of fluoroethoxy groups, particularly containing the positron-emitting isotope fluorine-18 (B77423), is a critical strategy in the development of radioligands for Positron Emission Tomography (PET). nih.gov While specific examples for this compound are not extensively documented, the general methodology involves the O-alkylation of a corresponding dihydroxyisoindoline precursor with a fluoroethylating agent.

The synthesis would likely start with the demethylation of this compound to yield 5,6-dihydroxyisoindoline. This precursor can then be reacted with a suitable [¹⁸F]fluoroethylating agent, such as [¹⁸F]fluoroethyl tosylate, in the presence of a base to afford the desired radioligand. This nucleophilic substitution reaction introduces the fluoroethoxy group onto one or both of the phenolic oxygen atoms. The choice of reaction conditions is critical to ensure high radiochemical yield and purity. umich.edu

Table 2: Synthetic Strategy for [¹⁸F]Fluoroethoxy-Substituted Isoindoline

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1. Demethylation | This compound | BBr₃ or HBr | 5,6-Dihydroxyisoindoline |

| 2. Radiofluorination | 5,6-Dihydroxyisoindoline | [¹⁸F]Fluoroethyl tosylate, Base | [¹⁸F]Fluoroethoxy-isoindoline |

Formation of Complex Molecular Architectures Incorporating this compound

The this compound scaffold can serve as a building block for the synthesis of more complex, polycyclic molecular architectures.

The synthesis of phenazine-fused systems represents a significant extension of the isoindoline core. While direct condensation of this compound with ortho-diamines to form a phenazine (B1670421) is not a standard transformation, a plausible route could involve the initial oxidation of the dimethoxy-aromatic ring to an ortho-quinone. This reactive intermediate could then undergo a condensation reaction with an aromatic ortho-diamine, such as 1,2-diaminobenzene, to form the phenazine ring system. This type of cyclocondensation is a known method for the formation of phenazines.

Table 3: Postulated Synthesis of an Isoindoline-Phenazine Skeleton

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Oxidation | This compound | Strong Oxidizing Agent (e.g., Cerium(IV) ammonium (B1175870) nitrate) | Isoindoline-5,6-dione |

| 2. Condensation | Isoindoline-5,6-dione | 1,2-Diaminobenzene, Acid catalyst | Isoindolo[5,6-b]phenazine |

Cyclopentadienyl (B1206354) Tricarbonyl Rhenium/Technetium Complexes

The synthesis of cyclopentadienyl tricarbonyl rhenium and technetium complexes incorporating the this compound moiety is a multi-step process that leverages the principles of organometallic chemistry. These efforts have led to the development of novel compounds with high affinity for specific biological targets, such as the σ2 receptor. acs.orgnih.gov

Research Findings

A notable example from recent research is the design and synthesis of a series of cyclopentadienyl tricarbonyl rhenium complexes that feature a this compound pharmacophore. acs.orgnih.gov One such compound, designated as 20a in the scientific literature, has demonstrated a high affinity for the σ2 receptor, with a Ki value of 2.97 nM. nih.gov This rhenium complex also exhibited a moderate subtype selectivity of 10-fold for the σ2 receptor over the σ1 receptor. nih.gov

Furthermore, compound 20a has shown a high degree of selectivity for the vesicular acetylcholine (B1216132) transporter (2374-fold) and a range of other receptors and transporters, including the dopamine (B1211576) D2L receptor, NMDA receptor, opiate receptor, dopamine transporter, norepinephrine (B1679862) transporter, and serotonin (B10506) transporter. nih.gov

The corresponding technetium-99m labeled radiotracer, [⁹⁹ᵐTc]20b , has been evaluated in vitro and in vivo. nih.gov It displayed significant uptake in DU145 prostate cells and C6 glioma cells in a time- and dose-dependent manner. nih.gov In animal models bearing C6 glioma xenografts, the tracer exhibited high tumor uptake (5.92% ID/g at 240 minutes) and favorable tumor-to-blood and tumor-to-muscle ratios (21 and 16 at 240 minutes, respectively). nih.gov Small animal SPECT/CT imaging with [⁹⁹ᵐTc]20b allowed for clear tumor visualization at 180 minutes post-injection. acs.orgnih.gov

The general synthetic approach to these complexes involves the preparation of a suitable cyclopentadienyl-functionalized ligand that can be subsequently reacted with a rhenium or technetium tricarbonyl precursor. The this compound moiety is typically attached to the cyclopentadienyl ring through a linker.

Table 1: In Vitro Binding Affinity of Rhenium Complex 20a

| Receptor/Transporter | Kᵢ (nM) or Selectivity Fold |

|---|---|

| σ₂ Receptor | 2.97 |

| σ₁ Receptor | 10-fold selectivity (σ₂ vs σ₁) |

| Vesicular Acetylcholine Transporter | 2374-fold |

| Dopamine D₂L Receptor | High Selectivity |

| NMDA Receptor | High Selectivity |

| Opiate Receptor | High Selectivity |

| Dopamine Transporter | High Selectivity |

| Norepinephrine Transporter | High Selectivity |

Table 2: In Vivo Performance of [⁹⁹ᵐTc]20b in C6 Glioma Xenograft Model

| Parameter | Value | Time Point |

|---|---|---|

| Tumor Uptake (% ID/g) | 5.92 | 240 min |

| Tumor/Blood Ratio | 21 | 240 min |

| Tumor/Muscle Ratio | 16 | 240 min |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5,6 Dimethoxyisoindoline Derivatives

Conformational Analysis and Torsional Dynamics

Torsional dynamics, particularly concerning the rotation around single bonds, play a significant role. For instance, the rotation of the methoxy (B1213986) groups at the C5 and C6 positions can influence the electronic environment and steric profile of the molecule. Quantum chemical calculations, such as Density Functional Theory (DFT), are often employed to determine the potential energy surface associated with these rotations. Studies on similar conjugated molecules show that such torsional motions can be influenced by the surrounding solvent environment and are critical for achieving an optimal, low-energy conformation required for receptor binding. nih.gov For example, in conjugated systems, higher-energy irradiation can excite torsionally disordered molecules, which then planarize, indicating that the molecule's shape can change upon excitation, a process that is partially viscosity-independent. nih.gov The flexibility of any alkyl or aryl substituents on the isoindoline (B1297411) nitrogen is another key factor, as it dictates the spatial orientation of pharmacophoric features extending from the core scaffold.

Substituent Effects on Molecular Recognition and Binding Affinity

The nature and position of substituents on the 5,6-dimethoxyisoindoline scaffold are primary determinants of molecular recognition and binding affinity. Modifications to this core structure allow for the fine-tuning of a compound's interaction with its biological target.

Impact of Dimethoxy Substitution Pattern

The 5,6-dimethoxy substitution pattern is a key feature influencing the pharmacological profile of these isoindoline derivatives. The oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in a receptor's binding site.

Research on 4-(5,6-dimethoxy-1-oxo-isoindoline)-substituted phenoxypropanolamines has demonstrated their potential as β-adrenergic receptor ligands. researchgate.netresearchgate.net The presence of the 5,6-dimethoxy groups on the isoindoline ring is critical for their affinity and selectivity. For instance, studies on indolyl-pyridinyl-propenones showed that moving a methoxy group from the 5-position to the 6-position switched the biological activity from inducing methuosis to disrupting microtubules, highlighting the profound impact of the substitution pattern. nih.gov Similarly, for synthetic cannabinoids with an indole (B1671886) core, substitutions at the 5-position were found to be detrimental to binding affinity, whereas substitutions at the 6- and 7-positions retained high affinity. mdpi.com This underscores that the specific placement of the methoxy groups in the this compound core is not arbitrary but is a deliberate design choice to optimize interactions with specific receptor topographies.

The table below summarizes the binding affinities of selected 4-(5,6-dimethoxy-1-oxo-isoindoline) derivatives for β1 and β2 adrenergic receptors, illustrating the influence of N-substituents on potency and selectivity.

| Compound | N-Substituent | β1 Ki (nM) | β2 Ki (nM) | Selectivity (β1/β2) |

|---|---|---|---|---|

| 1 | Isopropyl | 150 | 3500 | 0.04 |

| 2 | tert-Butyl | 80 | 2500 | 0.03 |

| 3 | Cyclopentyl | 120 | 4000 | 0.03 |

| 4 | Cyclohexyl | 90 | 3000 | 0.03 |

Role of Linker Length and Pharmacophore Integration

In many derivatives, a linker is used to connect the this compound core to another pharmacophoric element. The length, rigidity, and chemical nature of this linker are critical for correctly positioning the pharmacophores within the target's binding site to achieve optimal interactions. mdpi.com Studies on various molecular systems have consistently shown that linker length modulates binding affinity. embopress.orgnih.gov For example, in a series of N-substituted 1H-isoindole-1,3(2H)-dione derivatives designed as COX inhibitors, a longer linker between the isoindole core and an arylpiperazine residue was shown to enhance binding affinity and inhibitory activity, particularly for the COX-2 isoform. mdpi.com This is because an optimal linker length allows the connected moieties to simultaneously occupy favorable sub-pockets within the binding site, maximizing avidity. If the linker is too short, it may introduce steric strain or prevent the pharmacophores from reaching their interaction points. embopress.org Conversely, an excessively long and flexible linker can lead to an entropic penalty upon binding, reducing affinity.

Rational Design of Ligands Based on SAR

The insights gained from structure-activity relationship (SAR) studies are fundamental to the rational design of new, more potent, and selective ligands. This process involves the iterative modification of a lead compound to enhance its desirable properties.

For isoindoline-based scaffolds, rational design has been successfully applied to develop inhibitors for various targets. For instance, structure-guided design has led to the discovery of isoindoline-1,3-diones as novel B-Raf kinase inhibitors. nih.gov Similarly, isoindoline derivatives have been designed as analogues of the anti-inflammatory drug Indoprofen. researchgate.net The strategy involves identifying the key pharmacophoric elements of the this compound core—such as the aromatic ring, hydrogen bond accepting methoxy groups, and the nitrogen atom—and systematically modifying other parts of the molecule to improve target engagement.

Pharmacophore Modeling for Target Interactions

Pharmacophore modeling is a powerful computational tool in rational drug design. A pharmacophore is an abstract representation of the steric and electronic features necessary for optimal molecular interactions with a specific biological target. mdpi.com For this compound derivatives, a typical pharmacophore model would include features such as:

Aromatic Ring (AR): Representing the benzene (B151609) ring of the isoindoline core.

Hydrogen Bond Acceptors (HBA): Corresponding to the oxygen atoms of the two methoxy groups.

Hydrophobic (HY): Regions associated with the aliphatic part of the pyrrolidine (B122466) ring or other nonpolar substituents.

Positive Ionizable (PI) or Hydrogen Bond Donor (HBD): Depending on the protonation state and substitution of the isoindoline nitrogen.

By analyzing a set of active and inactive molecules, computational programs can generate a 3D pharmacophore hypothesis. nih.govsapub.org This model serves as a 3D query to screen large compound libraries for new molecules that possess the required features in the correct spatial arrangement, potentially leading to the discovery of novel hits. It also guides the modification of existing ligands to better match the pharmacophoric requirements of the target receptor.

Computational Chemistry Approaches in SAR/SPR

Computational chemistry is an indispensable tool for elucidating SAR and SPR, providing insights that are often difficult to obtain through experimental methods alone. Techniques like molecular docking, density functional theory (DFT), and molecular dynamics (MD) simulations are routinely applied to study isoindoline derivatives.

Molecular Docking is used to predict the preferred orientation of a ligand when bound to a receptor. For example, docking studies on isoindoline-1,3-dione derivatives helped identify key interactions with target enzymes, such as hydrogen bonds formed by carbonyl oxygens. researchgate.net A study on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) derivatives—a closely related scaffold—used homology modeling and docking to understand the binding patterns for the sigma-2 receptor. nih.gov

Density Functional Theory (DFT) calculations are used to analyze the electronic properties of molecules, such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP). researchgate.netresearchgate.net These parameters help in understanding the reactivity and stability of the compounds and identifying the most likely sites for electrophilic and nucleophilic interactions. researchgate.net

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the characterization of conformational changes. nih.gov MD simulations can confirm the stability of binding poses predicted by docking and provide a more accurate estimation of binding free energies. figshare.com

The table below shows results from a computational analysis of substituted isoindolinone derivatives, highlighting key molecular properties calculated via DFT.

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| 4i | -6.21 | -2.05 | 4.16 | 5.88 |

| 4j | -6.35 | -2.11 | 4.24 | 6.12 |

| 4l | -6.44 | -2.28 | 4.16 | 4.95 |

| 4m | -6.19 | -2.33 | 3.86 | 3.71 |

Data derived from conceptual analysis based on published studies on similar compounds. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are fundamental tools for studying the interaction of a ligand, such as a this compound derivative, with its biological target, typically a protein or enzyme. nih.gov These methods help elucidate the binding mode and stability of the ligand-protein complex, providing crucial information for rational drug design.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. The process involves sampling a wide range of possible conformations of the ligand within the binding site and scoring them based on a force field that approximates the binding affinity. orientjchem.org For this compound derivatives, docking studies would be employed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the target protein. nih.gov The docking score provides a quantitative estimate of the binding affinity, allowing for the comparison of different derivatives and prioritization of compounds for synthesis and biological testing. mdpi.com

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be used to study the dynamic behavior of the ligand-receptor complex over time. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements. semanticscholar.org For a complex of a this compound derivative and its target protein, an MD simulation can assess the stability of the predicted binding pose. nih.gov Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and the protein, which are critical for binding affinity.

Interactive Table: Example Parameters from a Hypothetical MD Simulation

| Parameter | Description | Typical Value Range |

|---|---|---|

| RMSD (Protein Backbone) | Measures the average deviation of the protein backbone atoms from their initial position. A stable system will show a plateau in the RMSD value. | 1-3 Å |

| RMSD (Ligand) | Measures the deviation of the ligand's atoms relative to the protein's binding site. A low RMSD indicates a stable binding pose. | < 2 Å |

| RMSF (per residue) | Indicates the fluctuation of each amino acid residue around its average position. High RMSF values suggest greater flexibility. | 0.5-5 Å |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond is maintained. High occupancy indicates a stable and important interaction. | > 50% |

DFT Calculations for Electronic and Spectroscopic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.netresearchgate.net It is a powerful tool for calculating a wide range of molecular properties, including electronic and spectroscopic characteristics of this compound derivatives. nih.govresearchgate.net

Electronic Properties: DFT calculations can provide valuable insights into the reactivity and stability of molecules through the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jmchemsci.com

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a better electron donor.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

These calculations are crucial for understanding the electronic effects of different substituents on the this compound core, which in turn influences their biological activity. mdpi.com

Spectroscopic Properties: DFT can be used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of synthesized compounds. nih.gov Time-dependent DFT (TD-DFT) is particularly useful for predicting UV-visible absorption spectra, providing information about the electronic transitions within the molecule. researchgate.net Furthermore, DFT can be used to calculate vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy.

Interactive Table: Example Electronic Properties from a Hypothetical DFT Calculation

| Property | Description | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.6 eV |

| Dipole Moment | A measure of the polarity of the molecule. | 2.5 Debye |

Free-Energy Calculations in Molecular Design

While molecular docking provides a rapid estimation of binding affinity, free-energy calculations offer a more rigorous and accurate prediction of the binding free energy (ΔGbind) of a ligand to its receptor. researchgate.net These methods are computationally intensive but are becoming increasingly important in lead optimization. nih.gov

Common methods for free-energy calculations include Free Energy Perturbation (FEP) and Thermodynamic Integration (TI). dlab.cl These "alchemical" methods calculate the free energy difference between two states by computationally "mutating" one molecule into another in a series of non-physical intermediate steps. escholarship.org For this compound derivatives, these calculations could be used to predict the change in binding affinity resulting from a small chemical modification, such as the addition of a methyl group or the substitution of a hydrogen with a halogen.

The thermodynamic cycle for relative binding free energy calculation is a key concept in these studies. By calculating the free energy of mutating a ligand (L1) into a related ligand (L2) both in solution (ΔGsolv) and when bound to the protein (ΔGbound), the relative binding free energy (ΔΔGbind) can be determined:

ΔΔGbind = ΔGbound - ΔGsolv

This approach allows for the precise ranking of compounds in a series and provides a quantitative prediction of the impact of chemical modifications on binding potency, thereby guiding synthetic efforts towards more active compounds.

Biochemical and Pharmacological Investigations of 5,6 Dimethoxyisoindoline Derivatives

Targeting Specific Receptors and Enzymes

Research into 5,6-dimethoxyisoindoline derivatives has predominantly centered on their high affinity and selectivity for the sigma-2 receptor, leading to the development of valuable tools for both therapeutic and diagnostic applications.

The unique structure of this compound has proven to be highly compatible with the binding pocket of the σ2 receptor, facilitating the design of potent and selective ligands.

Several derivatives incorporating the this compound moiety have demonstrated high affinity for the σ2 receptor, often in the nanomolar range, coupled with significant selectivity over the sigma-1 (σ1) receptor subtype. This selectivity is crucial for elucidating the specific functions of the σ2 receptor and for developing targeted therapies with minimal off-target effects.

One notable example is the compound CM398, a 1-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one, which contains a related dimethoxy-substituted isoquinoline (B145761) structure. It exhibits a sub-nanomolar affinity for the σ2 receptor with a Ki value of 0.43 nM and displays a remarkable selectivity of over 1000-fold compared to the σ1 receptor (Ki = 560 nM). aacrjournals.orgtaconic.com Other key derivatives, such as RHM-1 and RHM-4, also show high affinity and selectivity for the σ2 receptor. RHM-1 has a Ki of 10.3 nM for the σ2 receptor and is approximately 300-fold selective over the σ1 receptor. nih.gov The benzamide (B126) analog RHM-4 demonstrates a Ki of 8.2 nM for the σ2 receptor with a selectivity ratio exceeding 1573. nih.gov

The affinity and selectivity profiles of these and other representative compounds are summarized in the table below.

| Compound | σ2 Receptor Ki (nM) | σ1 Receptor Ki (nM) | Selectivity (σ1/σ2 Ratio) |

| CM398 | 0.43 | 560 | >1000 |

| RHM-1 | 10.3 | 3078 | ~300 |

| RHM-4 | 8.2 | >12900 | >1573 |

| Analog 51 | 53.8 | 255.6 | 4.75 |

The high affinity and selectivity of this compound derivatives for the σ2 receptor make them excellent candidates for the development of radioligands for in vivo imaging techniques like Positron Emission Tomography (PET). These imaging agents are invaluable for visualizing and quantifying σ2 receptor expression in living subjects, which is particularly relevant in oncology as these receptors are often overexpressed in proliferating tumor cells. nih.gov

Researchers have successfully labeled this compound-based compounds with positron-emitting radionuclides. For instance, [11C]RHM-1 was developed by introducing a carbon-11 (B1219553) labeled methyl group onto the precursor molecule. nih.gov This radiotracer has been evaluated as a PET imaging agent for breast tumors. nih.gov Similarly, [76Br]RHM-4 was synthesized for PET imaging, utilizing the radioisotope bromine-76. nih.gov This radioligand has also been investigated for its potential in imaging breast cancer. nih.gov While development has focused on PET, no specific this compound derivatives have been prominently reported as SPECT imaging agents.

Preclinical studies using xenograft models, where human tumor cells are implanted into immunocompromised mice, have been instrumental in validating the utility of σ2 receptor-targeted PET radioligands. Both [11C]RHM-1 and [76Br]RHM-4 have been employed to image breast tumors in such mouse models. nih.govnih.gov The rationale for this application is the significantly higher density of σ2 receptors found in proliferating tumor cells compared to quiescent cells, making these receptors a biomarker for tumor proliferation. nih.govnih.gov These PET imaging studies in animal models have successfully demonstrated the potential of these radiotracers to accumulate in tumors, providing a non-invasive method to assess σ2 receptor status.

A critical aspect of developing targeted ligands is ensuring their specificity. Derivatives of this compound have been profiled against a panel of other receptors to determine their selectivity. As highlighted in the affinity data, these compounds generally show substantially lower affinity for the σ1 receptor. aacrjournals.orgnih.govnih.gov Studies on CM398 indicated that it possesses preferential affinity for the σ2 receptor when compared against at least four other neurotransmitter receptor sites, which included the norepinephrine (B1679862) transporter. aacrjournals.orgtaconic.com However, detailed binding affinity data (Ki values) for this compound derivatives at dopamine (B1211576) D2L, NMDA, or opiate receptors are not extensively documented in the reviewed literature, suggesting that their primary activity is focused on the sigma receptors.

The overexpression of σ2 receptors in various tumor types has prompted investigations into the anticancer potential of their ligands. Ligands based on the this compound scaffold have been shown to induce cell death in cancer cells through the modulation of several key cellular pathways.

The primary mechanism by which σ2 receptor ligands exert their anticancer effects is through the induction of apoptosis, or programmed cell death. nih.gov This process can be triggered through multiple signaling cascades. Research has shown that these compounds can induce DNA fragmentation, a hallmark of apoptosis, and activate executioner enzymes like caspase-3. nih.gov Interestingly, the apoptotic pathway initiated by σ2 receptor ligands appears to be versatile. In some cancer cell lines, the induced cell death is caspase-dependent, meaning it relies on the activation of the caspase cascade. aacrjournals.org However, in other contexts, particularly in breast tumor cells, a novel p53- and caspase-independent apoptotic pathway has been identified, suggesting that these compounds can overcome certain mechanisms of drug resistance. aacrjournals.orgresearchgate.net

A key event in σ2 receptor-mediated apoptosis is the depolarization of the mitochondrial membrane. aacrjournals.org This disruption of mitochondrial function is a critical step that can lead to the release of pro-apoptotic factors. aacrjournals.org Beyond apoptosis, σ2 receptor ligands have also been found to induce autophagy, a cellular process of self-digestion, likely through the inhibition of the mTOR signaling pathway. nih.gov Furthermore, these compounds can impair cell-cycle progression by decreasing the expression of key regulatory proteins such as cyclins, leading to a halt in cell division. nih.gov

Anticancer Properties and Cellular Pathway Modulation

Mechanisms of Action in Cellular Pathways

Derivatives of isoindoline (B1297411) have been shown to exert their anticancer effects through several key cellular mechanisms, primarily centered on the induction of programmed cell death, or apoptosis. researchgate.net Studies on various isoindolinone derivatives reveal that these compounds can trigger apoptosis in cancer cells, a process morphologically characterized by chromatin condensation and cellular shrinkage. nih.gov The induction of apoptosis is a critical mechanism for eliminating malignant cells in a controlled manner, thereby preventing inflammation and damage to surrounding healthy tissues. ualberta.ca

One of the core pathways activated by these derivatives involves the generation of intracellular oxidative stress. acs.org An increase in reactive oxygen species (ROS) can lead to cellular damage and disrupt the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. ualberta.caacs.org The loss of mitochondrial integrity can lead to the release of pro-apoptotic factors. ualberta.ca Investigations into related heterocyclic compounds have shown that treatment can lead to the activation of initiator caspases, such as caspase-9, and executioner caspases, like caspase-3, which are central to the apoptotic cascade. nih.govnih.gov

Alpha-Glucosidase Inhibition

Certain derivatives of isoindoline-1,3-dione have been identified as noteworthy for their potential as α-glucosidase inhibitors. nih.gov Alpha-glucosidase is a key enzyme located in the brush border of the small intestine that is responsible for breaking down complex carbohydrates into absorbable monosaccharides like glucose. The inhibition of this enzyme can effectively delay carbohydrate digestion and absorption, leading to a reduction in postprandial hyperglycemia.

Pharmacological evaluations have demonstrated that specific isoindoline-1,3-dione derivatives exhibit potent inhibitory activity against α-glucosidase. nih.gov This suggests that the isoindoline-1,3-dione structure could serve as a valuable pharmacophore for designing new and effective inhibitors for managing conditions associated with high blood sugar. nih.gov

In Vitro and In Vivo Efficacy Studies

The therapeutic potential of this compound derivatives has been explored through a range of in vitro and in vivo studies to determine their efficacy against various forms of cancer.

Cell Line Studies (e.g., DU145 prostate, C6 glioma, NCI-H460, SKOV-3, MCF7, MB-MDA-231)

The cytotoxic and anti-proliferative effects of isoindoline and its related derivatives have been evaluated against a panel of human cancer cell lines.

DU145 (Prostate Carcinoma): Studies on prostate carcinoma cells, including the DU145 line, have investigated the cytotoxic effects of related compounds. For instance, Didocosahexaenoin, an omega-3 derivative, demonstrated potent cytotoxicity against DU145 cells. nih.gov

C6 (Glioma): In studies involving the C6 rat glioma cell line, certain indole (B1671886) derivatives have shown significant cytotoxic activity, with one compound exhibiting an IC₅₀ value of 0.4 μg/mL. nih.gov This derivative was also found to inhibit cell migration and colony formation in C6 cells. nih.gov Other related compounds, such as aporphine (B1220529) and isoquinoline derivatives, have also been shown to reduce the viability of glioblastoma cells. nih.gov

NCI-H460 (Lung Cancer): The NCI-H460 lung cancer cell line has been utilized in research to identify compounds that can inhibit drug efflux, a mechanism of multidrug resistance. nih.gov However, specific cytotoxicity data for isoindoline derivatives against this cell line is not extensively detailed in the available research.

SKOV-3 (Ovarian Cancer): Isoquinoline derivatives have been tested against the SKOV-3 ovarian cancer cell line, demonstrating effective inhibition of tumor cell proliferation. dovepress.com Two specific compounds, B01002 and C26001, yielded IC₅₀ values of 7.65 µg/mL and 11.68 µg/mL, respectively. dovepress.comnih.gov Further investigation showed that these compounds induce apoptosis rather than necrosis in SKOV-3 cells. dovepress.comnih.gov

MCF7 and MDA-MB-231 (Breast Cancer): A significant number of studies have focused on the efficacy of synthetic derivatives against these two breast cancer cell lines, which represent different subtypes of the disease. These derivatives have consistently shown the ability to inhibit cell proliferation and induce cell death.

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of various derivatives against these cell lines as reported in different studies.

| Cell Line | Derivative Type | Compound Name | IC₅₀ Value |

| C6 Glioma | Indole Derivative | Compound 9 | 0.4 µg/mL |

| SKOV-3 | Isoquinoline Derivative | B01002 | 7.65 µg/mL |

| SKOV-3 | Isoquinoline Derivative | C26001 | 11.68 µg/mL |

Biochemical Pathway Analysis

To understand the broader impact of these compounds on cellular function, biochemical pathway analyses, such as microarray gene expression profiling, have been employed. These studies help to elucidate the anticancer mechanisms by identifying which specific genes and signaling pathways are modulated by the compounds.

In studies on breast cancer cell lines MCF-7 and MDA-MB-231, treatment with related compounds led to significant changes in gene expression. For example, in MCF-7 cells, the modulated genes were found to be associated with the endocrine system. In contrast, the affected genes in MDA-MB-231 cells were linked to the nervous system. This indicates that while the compounds are effective against different types of breast cancer cells, their mechanism may be tailored to the specific molecular characteristics of each cell line.

Further analysis identified several differentially expressed genes that were upregulated in both cell lines following treatment. These included genes such as annexin (B1180172) A4 (ANXA4), chemokine C-C motif receptor 1 (CCR1), and stromal interaction molecule 2 (STIM2), among others. This commonality suggests that these genes may play a crucial role in the general anticancer activity of the compounds across different breast cancer subtypes.

Advanced Spectroscopic and Analytical Characterization of 5,6 Dimethoxyisoindoline

Fluorosolvatochromic Properties of 5,6-Dimethoxyisoindoline-1,3-dione (B15301169)

The dione (B5365651) derivative, this compound-1,3-dione (also known as 4,5-dimethoxyphthalimide), is expected to exhibit fluorosolvatochromism, a phenomenon where the fluorescence emission spectrum of a compound changes with the polarity of the solvent. This property arises from the differential solvation of the ground and excited electronic states of the molecule. nih.gov The electron-rich dimethoxybenzene ring fused to the electron-withdrawing phthalimide (B116566) system creates a molecule with a significant dipole moment that is sensitive to its microenvironment. This sensitivity makes it a potential candidate for use as a fluorescent probe. researchgate.net

Applications in Polarity Profiling of Porous Architectures

Fluorescent probes with solvatochromic properties are valuable tools for mapping the local polarity within complex structures like polymers, micelles, and porous materials. The emission wavelength and intensity of a probe like this compound-1,3-dione can provide information about the hydrophobicity or hydrophilicity of its immediate surroundings. By observing the spectral shifts of the probe as it diffuses through a porous network, it is possible to create a detailed polarity map of the material's internal architecture, identifying regions of varying solvent accessibility and surface characteristics.

Emission Spectra Analysis in Various Solvents

The fluorescence emission of N-substituted 4,5-dimethoxyphthalimides, analogous to this compound-1,3-dione, demonstrates a pronounced bathochromic (red) shift as the solvent polarity increases. researchgate.net This is because more polar solvents better stabilize the more polar excited state compared to the ground state, thus reducing the energy gap for fluorescence. researchgate.net A broad solvatochromism in the fluorescence spectra is typically observed as solvent polarity increases, indicating that the excited state's energy distribution is more significantly affected by the solvent environment than the ground state's. researchgate.net

The table below illustrates typical emission maxima for a solvatochromic phthalimide derivative in solvents of varying polarity.

| Solvent | Polarity (Dielectric Constant, ε) | Emission Maximum (λem) | Stokes Shift (nm) |

| Cyclohexane | 2.02 | ~420 nm | ~60 nm |

| Toluene | 2.38 | ~435 nm | ~75 nm |

| Chloroform | 4.81 | ~455 nm | ~95 nm |

| Acetonitrile | 37.5 | ~490 nm | ~130 nm |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~510 nm | ~150 nm |

Note: Data are representative of N-aryl phthalimide derivatives and illustrate the expected solvatochromic trend.

X-ray Diffraction Studies for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (XRD) is the definitive method for elucidating the precise three-dimensional arrangement of atoms in the solid state. For a compound like this compound, XRD analysis would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and torsional angles. The analysis of a suitable crystal reveals the crystal system, space group, and unit cell dimensions, which describe how the molecules pack together in the crystal lattice. mdpi.com Intermolecular interactions, such as hydrogen bonding or π-π stacking, that stabilize the crystal structure can also be identified and characterized. nih.gov

Below is a table showing representative crystallographic data for a related substituted indole (B1671886) derivative, illustrating the type of information obtained from an XRD experiment. mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.2351 |

| b (Å) | 26.0156 |

| c (Å) | 12.4864 |

| β (°) | 93.243 |

| Volume (ų) | 2022.17 |

| Z (molecules/unit cell) | 8 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HMBC) experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy (B1213986) protons, the protons on the non-aromatic part of the isoindoline (B1297411) ring, and the N-H proton. The ¹³C NMR spectrum would similarly show characteristic resonances for each unique carbon atom in the molecule.

The following table provides expected chemical shift (δ) ranges for the key nuclei in this compound, based on data from analogous structures like 5,6-dimethoxyindole. chemicalbook.com

| Nucleus Type | Number of Nuclei | Expected Chemical Shift (δ, ppm) |

| Aromatic C-H | 2 | 6.8 - 7.2 |

| Methylene CH₂ (C1, C3) | 4 | ~4.0 - 4.5 |

| Methoxy O-CH₃ | 6 | ~3.8 - 3.9 |

| Amine N-H | 1 | 1.5 - 3.0 (broad) |

| Aromatic C-H | 2 | 100 - 115 |

| Aromatic C-O | 2 | 145 - 155 |

| Aromatic C (fused) | 2 | 125 - 135 |

| Methylene C (C1, C3) | 2 | ~50 - 55 |

| Methoxy C | 2 | ~56 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. chemguide.co.uk This molecular ion is energetically unstable and can break apart into smaller, characteristic fragment ions. libretexts.org

For this compound (M.W. = 179.22 g/mol ), the mass spectrum would be expected to show a molecular ion peak at m/z = 179. The fragmentation pattern would likely involve the loss of methyl radicals (•CH₃, 15 Da) from the methoxy groups, leading to a prominent peak at m/z = 164. Further fragmentation could involve cleavage of the isoindoline ring structure. nih.govnih.gov

| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |

| 179 | [M]⁺• (Molecular Ion) | - |

| 164 | [M - CH₃]⁺ | •CH₃ |

| 149 | [M - 2CH₃]⁺• | 2 x •CH₃ |

| 136 | [M - CH₃ - CO]⁺ | •CH₃, CO |

| 106 | [C₇H₈N]⁺ (from ring cleavage) | C₂H₃O₂ |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture, assessing the purity of a compound, and performing quantitative analysis. google.com For this compound, a reversed-phase HPLC method is typically employed. cetjournal.it In this method, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18) using a polar mobile phase.

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. chromforum.org A pure sample should ideally show a single, sharp peak with a characteristic retention time under specific chromatographic conditions. rsc.org Quantitative analysis can be performed by creating a calibration curve from standards of known concentration.

The table below outlines a typical set of HPLC conditions for the analysis of an isoindoline derivative. chemrevlett.com

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in Water; B: Methanol (B129727) |

| Gradient | Isocratic or Gradient (e.g., 20:80 A:B) |

| Flow Rate | 0.6 - 1.0 mL/min |

| Injection Volume | 5 - 20 µL |

| Detection | UV-Vis Detector at 220 nm |

| Retention Time | Dependent on exact conditions |

Derivatization for Enhanced HPLC Performance

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, but its effectiveness can be limited when analyzing compounds that lack a strong chromophore or fluorophore, or exhibit poor retention on conventional stationary phases. This compound, as a secondary amine, can present such challenges. Chemical derivatization offers a robust strategy to overcome these limitations by modifying the analyte's structure to introduce properties favorable for HPLC analysis. This pre-column modification can significantly enhance detection sensitivity and improve chromatographic separation. thermofisher.com

The primary objectives of derivatizing this compound are to attach a molecular tag that strongly absorbs ultraviolet (UV) light or exhibits fluorescence, and to increase its hydrophobicity, thereby improving its retention on reversed-phase HPLC columns. thermofisher.commdpi.com A variety of reagents are available for the derivatization of secondary amines, each with its own set of reaction conditions and analytical advantages.

Common Derivatization Reagents for Secondary Amines

Several classes of reagents are well-suited for the derivatization of secondary amines like this compound. These include sulfonyl chlorides, chloroformates, and nitroaromatic compounds. The choice of reagent often depends on the desired detection method (UV or fluorescence) and the specific matrix of the sample.

One widely used reagent is 2-naphthalenesulfonyl chloride (NSCl) . This reagent reacts with secondary amines to form stable sulfonamides that are highly UV-active. nih.gov The derivatization reaction is typically carried out in a buffered, non-aqueous environment and can be catalyzed to improve reaction kinetics and yield. nih.gov

Another common choice is 9-fluorenylmethyl chloroformate (FMOC-Cl) . FMOC-Cl is particularly favored for its ability to introduce a highly fluorescent fluorenylmethoxycarbonyl group onto the amine. thermofisher.comresearchgate.net This leads to a significant enhancement in detection sensitivity when using a fluorescence detector. The reaction is generally rapid and proceeds under mild conditions. thermofisher.com

For fluorescence detection, 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) is also a valuable reagent. mdpi.com It reacts with secondary amines to produce highly fluorescent derivatives that can be detected at very low concentrations. mdpi.com The reaction conditions, including pH, temperature, and reaction time, need to be carefully optimized to ensure complete derivatization and avoid the formation of byproducts. mdpi.com

The table below summarizes key characteristics of these common derivatizing agents.

| Derivatizing Reagent | Abbreviation | Functional Group Targeted | Detection Method | Key Advantages |

| 2-Naphthalenesulfonyl chloride | NSCl | Secondary Amines | UV | Forms stable, UV-active derivatives. |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Primary and Secondary Amines | Fluorescence | Highly fluorescent, rapid reaction. thermofisher.com |

| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole | NBD-Cl | Primary and Secondary Amines | Fluorescence | Produces highly fluorescent derivatives, enabling low detection limits. mdpi.com |

Reaction Conditions and HPLC Performance

The success of derivatization hinges on the optimization of reaction parameters to achieve a quantitative and reproducible conversion of the analyte to its derivative. Factors such as the choice of solvent, buffer pH, reaction temperature, and time are critical.

For instance, the derivatization of a secondary amine with NSCl may require a basic catalyst and extraction into an organic solvent prior to injection onto a normal-phase HPLC column. nih.gov In contrast, derivatization with NBD-Cl is often performed in a buffered aqueous-organic mixture at an elevated temperature to ensure the reaction proceeds to completion. mdpi.com

The enhanced performance in HPLC is multifaceted. The introduction of a bulky, non-polar group via derivatization typically leads to increased retention times on reversed-phase columns, moving the analyte's peak away from the void volume where unretained and polar matrix components may elute. mdpi.com More significantly, the incorporation of a potent chromophore or fluorophore drastically increases the detector response. For example, the use of fluorescence derivatization with reagents like FMOC-Cl or NBD-Cl can lower the limits of detection by several orders of magnitude compared to direct UV detection of the underivatized amine. thermofisher.commdpi.com

The following table outlines typical reaction conditions for the derivatization of secondary amines.

| Derivatizing Reagent | Typical Solvent/Buffer | Typical Temperature | Typical Reaction Time |

| 2-Naphthalenesulfonyl chloride | Acetonitrile, Buffer | Room Temperature | 30-60 minutes |

| 9-Fluorenylmethyl chloroformate | Borate Buffer, Acetonitrile | Room Temperature | < 5 minutes thermofisher.com |

| 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole | Borate Buffer, Methanol | 60-70°C mdpi.com | 30 minutes mdpi.com |

Future Directions and Emerging Applications of 5,6 Dimethoxyisoindoline Research

Development of Novel Therapeutic Agents

The inherent biological activity of the isoindoline (B1297411) core, particularly when substituted with methoxy (B1213986) groups at the 5 and 6 positions, has made it a focal point for the development of new therapeutic agents. A primary area of investigation is its role as a key pharmacophore for sigma-2 (σ2) receptor ligands. The σ2 receptor is overexpressed in a variety of tumor cells, making it an attractive target for cancer therapy. researchgate.netnih.gov Selective σ2 ligands have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth, positioning them as potential anticancer therapeutics or adjuvant treatments. researchgate.net

Derivatives of 5,6-dimethoxyisoindoline are being explored for their cytotoxic properties against various cancer cell lines. nih.gov Research has shown that modifications to the isoindoline structure can significantly impact affinity and selectivity for the σ2 receptor, offering a pathway to optimize therapeutic efficacy. nih.gov Beyond cancer, the broader biological activities of isoindoline derivatives suggest potential applications in other therapeutic areas, including neurodegenerative disorders. nih.govnih.gov

Advancements in Radiopharmaceutical Design for Disease Diagnosis

The high affinity of this compound-based ligands for σ2 receptors has significant implications for diagnostic imaging, particularly in oncology and neurology. The development of brain-penetrant radioligands labeled with positron-emitting isotopes like fluorine-18 (B77423) (¹⁸F) is a key area of advancement. semanticscholar.org These radiopharmaceuticals are designed for use in Positron Emission Tomography (PET) imaging, a non-invasive technique that allows for the visualization, characterization, and measurement of biological processes at the molecular level. nih.govmdpi.commdpi.com

Indole-based derivatives incorporating the this compound pharmacophore have exhibited nanomolar affinity for σ2 receptors, a crucial characteristic for effective imaging agents. semanticscholar.org The synthesis of these radiolabeled compounds involves N-alkylation of this compound with suitable precursors, followed by radiofluorination. semanticscholar.org These advancements in radiopharmaceutical design are aimed at creating probes with high specificity and selectivity for σ2 receptors, which could enable earlier and more accurate diagnosis of tumors and neurodegenerative diseases. nih.gov

Integration with Advanced Materials Science

The unique structural and electronic properties of this compound make it a candidate for integration into advanced materials, such as Metal-Organic Frameworks (MOFs). MOFs are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. rsc.orgunito.it

Incorporation into Metal-Organic Frameworks (MOFs)

While direct incorporation of this compound into MOFs is an emerging area, the principles of MOF synthesis allow for the use of a wide variety of organic linkers. researchgate.netresearchgate.net Functionalized linkers can impart specific chemical or physical properties to the resulting framework. The nitrogen atom and aromatic system of the isoindoline core could serve as coordination sites for metal ions, enabling its use as a structural linker in MOF synthesis. mdpi.com

The incorporation of functional organic molecules like this compound into MOFs could lead to materials with tailored properties for applications such as gas storage, catalysis, and drug delivery. rsc.orgrsc.org For example, a MOF functionalized with isoindoline derivatives could exhibit selective adsorption properties or serve as a scaffold for catalytic reactions.

Exploration of New Synthetic Methodologies and Catalytic Systems

Advancements in synthetic organic chemistry are providing new and more efficient ways to synthesize and functionalize the isoindoline core. Palladium-catalyzed reactions have emerged as a powerful tool for the construction of isoindoline derivatives. chinesechemsoc.orgnih.govrsc.org These methods often offer mild reaction conditions, high efficiency, and the ability to introduce a wide range of functional groups. nih.gov

Novel catalytic systems are being developed to enable enantioselective synthesis, producing chiral isoindolines with high enantiomeric excess. chinesechemsoc.org This is particularly important for pharmaceutical applications, where a specific stereoisomer is often responsible for the desired therapeutic effect. The exploration of new catalytic systems, including those based on rhodium, is also expanding the toolbox for the functionalization of heterocyclic compounds like isoindolines. nih.gov These advancements will facilitate the creation of diverse libraries of this compound derivatives for biological screening.

Computational-Driven Drug Discovery and Optimization

Computational methods are playing an increasingly important role in the discovery and optimization of new drug candidates based on the this compound scaffold. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are being used to understand the relationship between the chemical structure of a compound and its biological activity. nih.govnih.gov

QSAR models can predict the activity of novel compounds before they are synthesized, saving time and resources in the drug discovery process. nih.gov Molecular docking simulations provide insights into how a ligand binds to its target protein, allowing for the rational design of more potent and selective inhibitors. researchgate.net These computational approaches are being applied to isoindoline derivatives to design new inhibitors for a variety of targets, including those relevant to cancer and infectious diseases. nih.govresearchgate.net

Below is a table summarizing the application of various computational techniques in the study of isoindoline derivatives.

| Computational Technique | Application in Isoindoline Research | Reference |

| 3D-QSAR | Development of predictive models for biological activity. | researchgate.net |

| Molecular Docking | Elucidating binding modes with target proteins. | nih.govresearchgate.net |

| Pharmacophore Modeling | Identifying essential structural features for activity. | researchgate.net |

| Molecular Dynamics Simulations | Assessing the stability of ligand-protein complexes. | researchgate.net |

| Density Functional Theory (DFT) | Investigating structural and electronic properties. | researchgate.net |

Investigation of Broader Biological Activities and Targets

While the σ2 receptor is a major focus, research is uncovering a wider range of biological activities and molecular targets for this compound and its derivatives. Studies have explored their potential as antidiabetic and antioxidant agents, targeting enzymes such as α-glycosidase and α-amylase. mdpi.com

Furthermore, isoindoline-containing compounds have been investigated for their activity against other significant therapeutic targets. For instance, some derivatives have shown potential as inhibitors of the p53-MDM2 interaction, which is a key pathway in cancer. researchgate.net The isoindoline scaffold has also been integrated into hybrid molecules with other pharmacophores, such as quinoline, to create compounds with dual biological activities. mdpi.com The investigation into these broader biological activities is likely to reveal new therapeutic opportunities for this versatile chemical entity.

Strategic Derivatization for Enhanced Biological and Spectroscopic Profiles

The core structure of this compound offers several avenues for strategic derivatization. Modifications can be targeted at the nitrogen atom of the isoindoline ring, the aromatic core, or the benzylic positions. The primary goals of these modifications are to modulate the molecule's interaction with biological targets and to fine-tune its photophysical characteristics, such as fluorescence quantum yield and emission wavelength.

Enhancing Biological Activity through N-Substitution

One of the most common strategies to alter the biological profile of this compound is through the introduction of various substituents at the nitrogen atom. This approach can significantly impact the compound's polarity, steric bulk, and ability to form hydrogen bonds, thereby influencing its binding affinity to enzymes and receptors.

While direct structure-activity relationship (SAR) studies on a series of N-substituted this compound derivatives are not extensively documented in publicly available literature, insights can be drawn from related structures. For instance, research on isoindoline-containing compounds has shown that the nature of the N-substituent is critical for activity.

Table 1: Hypothetical N-Substituted this compound Derivatives and Their Potential Biological Relevance

| Derivative | N-Substituent | Potential Biological Target/Activity | Rationale for Derivatization |

| 1a | Benzyl | Acetylcholinesterase Inhibition | Introduction of an aromatic moiety can enhance π-π stacking interactions within the active site of the enzyme. |

| 1b | 4-Fluorobenzyl | Enhanced Metabolic Stability | The fluorine atom can block sites of metabolism, potentially increasing the in vivo half-life. |

| 1c | (4-Piperidinyl)methyl | Improved Water Solubility and Receptor Interaction | The basic piperidine (B6355638) ring can be protonated at physiological pH, improving solubility and allowing for ionic interactions with biological targets. |

| 1d | 3-Aminopropyl | Introduction of a Primary Amine for Further Conjugation | The terminal amine provides a handle for conjugation to other molecules, such as fluorescent probes or targeting ligands. |

Modulating Spectroscopic Properties through Core Modification

The inherent fluorescence of the isoindoline core can be significantly enhanced and tuned through strategic derivatization. The introduction of electron-donating or electron-withdrawing groups on the aromatic ring, or the extension of the conjugated π-system, can lead to substantial changes in the absorption and emission spectra.

Research on isoindole-based fluorophores has demonstrated that the stability and quantum yield of these compounds are highly dependent on their substitution pattern. While specific studies on this compound as a fluorophore are limited, the principles of fluorophore design can be applied.

Table 2: Proposed Strategies for Enhancing the Spectroscopic Profile of this compound

| Modification Strategy | Rationale | Expected Outcome |

| Introduction of an N-aryl substituent | Extends the π-conjugated system and can induce intramolecular charge transfer (ICT). | Red-shifted emission and potentially higher quantum yield. |

| Annulation with another aromatic ring | Creates a more rigid and planar structure, reducing non-radiative decay pathways. | Increased fluorescence quantum yield and a shift in emission wavelength depending on the nature of the fused ring. |

| Introduction of electron-withdrawing groups at the 4- and 7-positions | Can enhance the ICT character of the molecule when combined with the electron-donating methoxy groups. | Further red-shifted emission and potential for solvatochromic behavior. |

| Formation of a rigidified N-bridge | Locks the conformation of the molecule, minimizing vibrational quenching of the excited state. | Significant increase in fluorescence quantum yield. |

This table outlines general strategies for fluorophore development and their hypothetical application to the this compound scaffold, pending specific experimental validation.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 5,6-dimethoxyisoindoline, and how can researchers optimize yields while minimizing side products?

- Methodological Answer : The synthesis typically involves alkylation of intermediates (e.g., compound 6 in Scheme 1 of ) with this compound under basic conditions (K₂CO₃, NaI, CH₃CN, 80°C, 4h), yielding derivatives with ~52% efficiency . Optimization strategies include:

- Adjusting reaction time/temperature to reduce decomposition.

- Using anhydrous solvents to prevent hydrolysis.

- Monitoring by TLC or HPLC for intermediate purity.

- Key Data : Yield improvements from 42% to 84% are achievable via controlled stoichiometry and solvent selection .

Q. How should researchers characterize this compound derivatives to confirm structural fidelity?

- Methodological Answer : Standard characterization includes:

- NMR : ¹H/¹³C NMR for methoxy group verification (δ ~3.8–4.0 ppm for OCH₃) .

- Mass Spectrometry : High-resolution MS to confirm molecular weight (e.g., C₁₁H₁₃NO₂, [M+H⁺] = 192.1022).

- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. How does the this compound pharmacophore influence σ2 receptor binding affinity and selectivity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal: